molecular formula C35H54O12S B1263834 Zygophyloside O

Zygophyloside O

Cat. No.: B1263834
M. Wt: 698.9 g/mol
InChI Key: HMCKMPODDDRSBN-BISFDENTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zygophyloside O is a natural product found in Tetraena coccinea and Zygophyllum fabago with data available.

Scientific Research Applications

Phytochemical Profiling and Biological Activities

Zygophyloside O, identified in the context of Zygophyllum species, has been studied for its potential biological activities. Research on Zygophyllum coccineum, which includes zygophylosides as its major constituents, highlights its applications in traditional medicine for ailments like diabetes, hypertension, wound healing, and arthritis pain. The study underscores the plant's antimicrobial, biofilm inhibition, and anticancer activities, making this compound a compound of interest in these fields. This was further supported by in silico receptor-docking studies demonstrating the interaction of Zygophyllum's major constituents with microbial and cancer targets (Mohammed et al., 2021).

Anti-Inflammatory and Antioxidant Properties

Another aspect of this compound's application is its role in anti-inflammatory and antioxidant activities. A study on Zygophyllum simplex L. revealed that major phenolics from this plant, possibly including this compound, exhibit significant antioxidant and anti-inflammatory effects in vitro. This suggests its potential therapeutic use in conditions associated with oxidative stress and inflammation (Abdallah & Esmat, 2017).

Antidiabetic and Cardioprotective Effects

Research on Zygophyllum album, another species containing this compound, has shown that it can inhibit key digestive enzymes related to diabetes and hypertension. This indicates a potential application in managing diabetes and related hypertension. Additionally, Zygophyllum album extracts have shown cardioprotective effects against deltamethrin-induced myocardial injuries in rats, suggesting a role in cardiovascular health (Mnafgui et al., 2016; Feriani et al., 2020).

Comprehensive Review of Genus Zygophyllum

A comprehensive review of the genus Zygophyllum, which includes species with this compound, highlights the traditional uses of these plants in treating various diseases and their phytochemical and pharmacological activities. This provides a broader context for understanding the potential applications of this compound in traditional and modern medicine (Shawky et al., 2019).

Properties

Molecular Formula

C35H54O12S

Molecular Weight

698.9 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-4,5-dihydroxy-3-sulfooxyoxan-2-yl]oxy-1,2,6b,9,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid

InChI

InChI=1S/C35H54O12S/c1-18-9-14-34(29(38)39)15-16-35(30(40)41)20(25(34)19(18)2)7-8-23-32(5)12-11-24(31(3,4)22(32)10-13-33(23,35)6)46-28-27(47-48(42,43)44)26(37)21(36)17-45-28/h7,18-19,21-28,36-37H,8-17H2,1-6H3,(H,38,39)(H,40,41)(H,42,43,44)/t18-,19+,21-,22+,23-,24+,25+,26+,27-,28+,32+,33-,34+,35-/m1/s1

InChI Key

HMCKMPODDDRSBN-BISFDENTSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OS(=O)(=O)O)C)C)[C@@H]2[C@H]1C)C(=O)O)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OS(=O)(=O)O)C)C)C2C1C)C(=O)O)C(=O)O

Synonyms

zygophyloside O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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